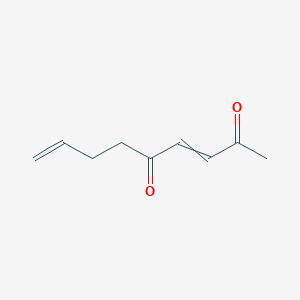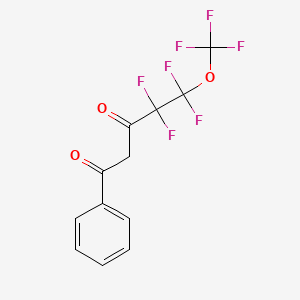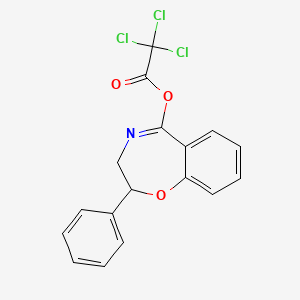
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate is a chemical compound belonging to the benzoxazepine family. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazepine derivatives, including 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate, can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the esterification of biologically active salicylanilides with N-protected amino acids . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize benzoxazepine derivatives .
Industrial Production Methods
Industrial production methods for benzoxazepine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating, deep eutectic solvents, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzoxazepine derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate involves its interaction with specific molecular targets and pathways. For instance, some benzoxazepine derivatives have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl 2,2,2-trifluoroacetate
- 2,3-Dihydro-2-phenyl-5-trifluoroacetoxy-1,4-benzoxazepine
- 2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl
Uniqueness
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trichloroacetate is unique due to its specific structural features and the presence of the trichloroacetate group, which may impart distinct chemical and biological properties compared to other benzoxazepine derivatives .
Properties
CAS No. |
83406-05-7 |
|---|---|
Molecular Formula |
C17H12Cl3NO3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C17H12Cl3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
VXGUTHPQINTNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
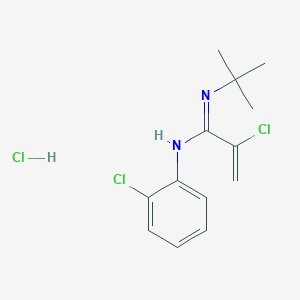

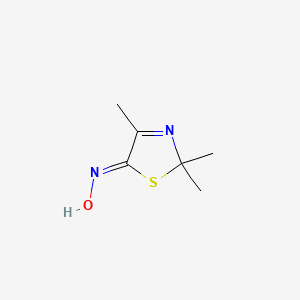

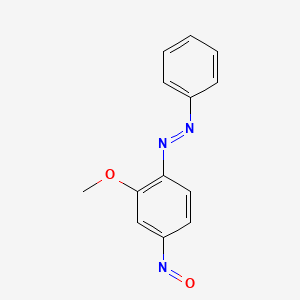

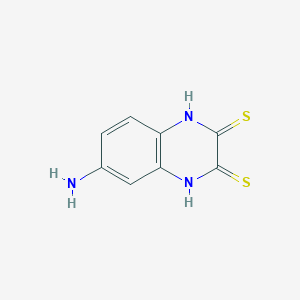
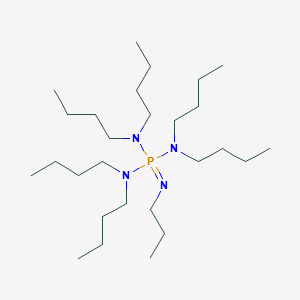

phosphane](/img/structure/B14416070.png)
